The synthesis of NSC756093 involves several steps that utilize commercially available starting materials. The process begins with the reaction of 2-chloroethylchloroformate with substituted anilines in dry dichloromethane, followed by treatment with potassium hydroxide in ethanol. This method allows for the formation of hydroxy-functionalized derivatives of 4-aza-2,3-didehydropodophyllotoxin, which are crucial intermediates in the synthesis pathway .
The molecular structure of NSC756093 can be described by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound features a 6-methoxy group on its aromatic ring structure, which is critical for its interaction with GBP1. Detailed structural data can be derived from techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the identity and purity of the synthesized compound .
NSC756093 primarily functions through its interaction with GBP1, inhibiting its activity in a concentration-dependent manner. The compound's effectiveness has been demonstrated in various assays where it disrupts GBP1's phosphorylation by PIM1 kinase, highlighting its role in modulating critical signaling pathways involved in cancer cell proliferation and survival .
The technical details surrounding these reactions include the use of recombinant proteins and high-resolution mass spectrometry to analyze phosphorylation sites on GBP1 that are affected by NSC756093. This analysis has revealed specific serine and threonine residues that are critical for GBP1 function and interaction with other proteins .
The mechanism of action for NSC756093 involves blocking the interaction between GBP1 and PIM1 kinase. By inhibiting this interaction, NSC756093 prevents the phosphorylation of GBP1 at critical sites, which is necessary for its role in promoting cancer cell survival and proliferation. This blockade leads to reduced activity of downstream signaling pathways associated with tumor growth .
Data from experimental studies indicate that treatment with NSC756093 results in significant alterations in cell cycle dynamics and apoptosis rates in prostate cancer cell lines. These findings underscore the potential of NSC756093 as a therapeutic agent targeting specific oncogenic pathways .
NSC756093 exhibits distinct physical and chemical properties that influence its biological activity. The compound is typically characterized by:
These properties are crucial for determining the formulation and delivery methods suitable for therapeutic applications .
NSC756093 has significant scientific applications, particularly in oncology research. Its primary use lies in studying the role of GBP1 in cancer biology, especially prostate cancer. Researchers utilize this compound to explore:
Class III β-tubulin (encoded by TUBB3) is a tubulin isotype overexpressed in multiple chemotherapy-resistant carcinomas, including ovarian, breast, gastric, and lung cancers. Unlike other β-tubulin isotypes, βIII-tubulin enables cancer cells to evade the cytotoxic effects of paclitaxel—a microtubule-stabilizing agent that typically suppresses dynamic instability, causing mitotic arrest. Mechanistically, βIII-tubulin incorporation into microtubules reduces their sensitivity to paclitaxel-induced stabilization. Studies demonstrate that paclitaxel suppresses microtubule dynamics by only 12% in βIII-tubulin-overexpressing cells versus 47% in βI-tubulin-dominant cells, directly enabling resistance [2] [8]. Clinically, elevated TUBB3 expression correlates with poor response rates (16.7% vs. 64.3% in gastric cancer) and reduced survival [2] [7].
Table 1: β-Tubulin Isotypes and Their Roles in Cancer
Isotype | Gene | Primary Tissue Expression | Role in Chemoresistance |
---|---|---|---|
Class I | TUBB1 | Ubiquitous | Baseline sensitivity |
Class III | TUBB3 | Neurons, carcinomas | Paclitaxel resistance |
Class IV | TUBB4 | Brain, muscle | Limited evidence |
Guanylate-binding protein 1 (GBP1), a large GTPase induced by interferon-γ (IFNγ), serves as a critical nexus between βIII-tubulin and pro-survival kinases. In βIII-tubulin-rich microenvironments, GBP1 undergoes nucleotide-dependent oligomerization and integrates into the cytoskeleton. This incorporation facilitates its physical recruitment of kinases like PIM1 to microtubules, activating downstream survival pathways. GBP1 overexpression is documented in paclitaxel-resistant ovarian, breast, and prostate cancers, where it sustains proliferation under chemotherapeutic stress. Notably, GTP binding induces GBP1 dimerization and allosterically modulates its affinity for PIM1, positioning GBP1 as a signaling scaffold in resistant cells [4] [9].
PIM1 (Proto-oncogene serine/threonine-protein kinase) is constitutively active and overexpressed in hematopoietic malignancies and solid tumors. It phosphorylates substrates regulating apoptosis (e.g., BAD), cell cycle progression (e.g., CDC25A), and drug efflux. In the context of chemoresistance, PIM1 binds to microtubule-incorporated GBP1, forming a complex that counteracts paclitaxel-induced cytotoxicity. Phosphorylation of GBP1 at Ser156 by PIM1 typically sequesters GBP1 via 14-3-3σ, preventing Golgi fragmentation and cell death. However, in βIII-tubulin-rich cancers, sustained GBP1:PIM1 interaction hyperactivates pro-survival signals, enhancing cell viability [3] [5].
Table 2: The GBP1:PIM1 Complex in Cancer Pathobiology
Component | Function | Consequence of Dysregulation |
---|---|---|
GBP1 | Scaffold for kinases; GTPase activity | Microtubule-mediated survival signaling |
PIM1 | Phosphorylation of GBP1; anti-apoptotic signaling | Evasion of paclitaxel-induced death |
βIII-Tubulin | Facilitates GBP1 incorporation into cytoskeleton | Gateway for GBP1:PIM1 complex assembly |
NSC756093 (SU093) is a 4-azapodophyllotoxin derivative identified through high-throughput screening of 44 analogs against the NCI-60 cancer cell panel. It specifically targets paclitaxel-resistant cells by disrupting the GBP1:PIM1 interface. Biochemical assays confirmed NSC756093 inhibits GBP1:PIM1 binding in vitro with 65% blockade at 100 nM. In ovarian cancer models, it reversed paclitaxel resistance without direct cytotoxicity. Structural studies revealed NSC756093 binds a pocket at the junction of GBP1’s helical and globular domains, stabilizing a conformation incompatible with PIM1 docking. This mechanism circumvents βIII-tubulin-mediated resistance, offering a new strategy against refractory tumors [1] [4] [6].
Table 3: Profile of NSC756093
Property | Description |
---|---|
Chemical Class | 4-Azapodophyllotoxin derivative |
Molecular Formula | C₂₀H₁₉NO₄ |
Molecular Weight | 337.37 g/mol |
Mechanism | Allosteric inhibitor of GBP1:PIM1 interaction |
Cellular Activity | Reverts paclitaxel resistance in ovarian cancer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7